2-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide
Description
Properties
IUPAC Name |
2-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c27-22(17-18-9-3-1-4-10-18)25-15-16-28-24-20-13-7-8-14-21(20)26-23(24)19-11-5-2-6-12-19/h1-14,26H,15-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMBPBANKQYIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-phenyl-1H-indole-3-thiol with 2-bromoethylacetamide under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
2-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide involves its interaction with various molecular targets. The indole moiety allows it to bind to multiple receptors and enzymes, modulating their activity . For example, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with viral proteins, inhibiting their replication and spread .
Comparison with Similar Compounds
Structural Features
The target compound’s structure is distinguished by:
- Dual phenyl groups on the indole ring and acetamide chain.
- Thioethyl bridge connecting the indole and acetamide moieties.
Analogous compounds include:
- (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide : Lacks the thioethyl bridge but shares the indole-acetamide framework. Its crystal structure (orthorhombic, P2$1$2$1$2$_1$) reveals intramolecular hydrogen bonding, which stabilizes the conformation .
- N-(3-Acetyl-2-thienyl)acetamides : Replace indole with thiophene, altering electronic properties and reactivity .
- VUAA1 : Contains a triazole-thioacetamide structure, highlighting sulfur’s role in modulating bioactivity .
Table 1: Structural Comparison
Physical Properties
Melting points and solubility vary with substituents:
Spectroscopic Data
NMR and IR Profiles :
- Target Compound : Expected indole NH (~3400 cm⁻¹ in IR), aromatic protons (δ 7.0–8.0 ppm in ¹H NMR), and thioethyl signals (δ 2.5–3.5 ppm).
- Comparison :
Biological Activity
2-Phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, including anticancer, antiviral, and anticonvulsant properties. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an indole nucleus linked to a phenyl group and a thioether connection to an acetamide moiety. This unique structure enhances its potential pharmacological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18N2OS |
| CAS Number | 850916-51-7 |
Research indicates that this compound exerts its biological effects through several mechanisms:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, including colon cancer cells. Its mechanism involves the induction of apoptosis and oxidative stress in cancer cells while sparing normal cells, indicating selectivity as an anticancer agent.
- Antiviral Properties : The compound targets RNA-dependent RNA polymerase (RdRp) in viruses such as SARS-CoV-2 and Influenza A virus. By inhibiting RdRp activity, it significantly reduces viral replication and RNA synthesis.
- Anticonvulsant Activity : Preliminary studies suggest that structural features of the compound may correlate with effectiveness in treating seizure disorders, although further research is required to confirm these findings.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Anticancer Studies
A study published in Cancer Research highlighted that derivatives of this compound induced apoptosis in colon cancer cell lines through oxidative stress pathways. The study utilized various assays to quantify cell viability and apoptosis markers, demonstrating a significant reduction in cancer cell proliferation.
Antiviral Studies
In a study focusing on antiviral properties, researchers evaluated the efficacy of the compound against SARS-CoV-2. Results indicated that treatment with the compound led to a marked decrease in viral load in infected cell cultures, supporting its potential as an antiviral agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
